Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone
Overview
Description
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone is a chemical compound with the molecular formula C12H10N4 . It contains a total of 27 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 imines (aromatic), and 2 Pyridines .
Molecular Structure Analysis
The molecular structure of Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone includes 2 six-membered rings and 2 imines (aromatic). The compound also contains 2 Pyridines .
Scientific Research Applications
Asymmetric Carbonyl Catalysis
Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester . This new strategy of asymmetric carbonyl catalysis has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines .
Synthesis of Azines
Azines are a class of organic compounds that have been the subject of several experimental and theoretical investigations . Picolinaldehyde, azine is one of the key compounds used in the synthesis of azines .
Anticancer Agents
A 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex has shown excellent antitumor activity . The inhibition of proliferation exhibited by the PPAH copper complex may stem from its dual topoisomerase inhibition, which is rarely observed for a metal complex .
Antibacterial Activity
2-Pyridinecarboxaldehyde (PCA) has been grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .
Coordination Chemistry
Picolinaldehyde, azine serves as a precursor to other compounds of interest in coordination chemistry . It is used in the synthesis of various coordination compounds.
Pharmaceutical Research
Picolinaldehyde, azine is used as an intermediate in pharmaceutical research . It is used in the synthesis of various pharmaceutical compounds.
Organic Synthesis
Picolinaldehyde, azine is used as an intermediate in organic synthesis . It is used in the synthesis of various organic compounds.
Molecular Characteristics Study
The structural, energetic, and vibrational properties of picolinaldehyde (PA) have been studied using experimental and theoretical methods . This includes recording the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde .
Mechanism of Action
- The primary targets of picolinaldehyde azine are not well-documented in the literature. However, it likely interacts with specific enzymes, receptors, or cellular components due to its chemical structure and functional groups .
- The compound may act as a ligand, modulating enzymatic activity or receptor signaling pathways. Its reactivity could influence cellular processes such as gene expression, protein synthesis, or ion transport .
- Impact on Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
properties
IUPAC Name |
(E)-1-pyridin-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H/b15-9+,16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJTSJKMFPBMN-KAVGSWPWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/N=C/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone | |
CAS RN |
6957-24-0 | |
Record name | Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinaldehyde, azine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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